molecular formula C25H33NO5Si B557370 Fmoc-Thr(TBDMS)-OH CAS No. 146346-82-9

Fmoc-Thr(TBDMS)-OH

Cat. No. B557370
M. Wt: 455,62 g/mole
InChI Key: LQMPINNWAPYALU-ZHRRBRCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Thr(TBDMS)-OH is a Fmoc-protected threonine derivative .


Synthesis Analysis

Fmoc-Thr(TBDMS)-OH is used in peptide synthesis . The empirical formula is C25H33NO5Si and the molecular weight is 455.62 .


Molecular Structure Analysis

The molecular formula of Fmoc-Thr(TBDMS)-OH is C25H33NO5Si . The average mass is 455.619 Da and the monoisotopic mass is 455.212799 Da .


Chemical Reactions Analysis

Fmoc-Thr(TBDMS)-OH is a threonine derivative that can be used for the preparation of sugar ligand-tethered functional nucleic acid conjugates for targeted research .


Physical And Chemical Properties Analysis

Fmoc-Thr(TBDMS)-OH is a powder with a molecular weight of 455.62 . It is used in Fmoc solid-phase peptide synthesis . The storage temperature is 2-8°C .

Scientific Research Applications

Biomedical Applications

  • Scientific Field: Biomedical Science
  • Application Summary: Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
  • Methods of Application: A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported .
  • Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Fabrication of Functional Materials

  • Scientific Field: Material Science
  • Application Summary: Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
  • Methods of Application: The self-organization of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides, is explored .
  • Results or Outcomes: The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .

Solid Phase Peptide Synthesis (SPPS)

  • Scientific Field: Biochemistry
  • Application Summary: Fmoc-modified amino acids are commonly used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides . This method involves the use of resin, protecting groups, coupling reagents for peptide bond formation, and a cleavage process .
  • Methods of Application: The synthesis begins with the attachment of the C-terminal amino acid to the resin. The Fmoc group is then removed, allowing the next amino acid (also Fmoc-protected) to be added. This cycle is repeated until the desired peptide sequence is obtained .
  • Results or Outcomes: SPPS allows for the efficient and accurate synthesis of peptides, which are used in a variety of research and therapeutic applications .

Drug Delivery

  • Scientific Field: Pharmacology
  • Application Summary: Fmoc-modified peptides can form hydrogels that are suitable for drug delivery applications . These hydrogels can encapsulate drugs and release them in a controlled manner .
  • Methods of Application: Drugs are mixed with the Fmoc-peptide solution before gelation. The drug then becomes entrapped within the hydrogel network as it forms .
  • Results or Outcomes: This method allows for the controlled release of drugs, which can improve therapeutic efficacy and reduce side effects .

Bioprinting

  • Scientific Field: Biotechnology
  • Application Summary: Fmoc-modified peptides have been used as scaffolds for bioprinting applications . Bioprinting is a method of creating cell patterns in a confined space using 3D printing technologies, where cell function and viability are preserved within the printed construct .
  • Methods of Application: A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported .
  • Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Tissue Engineering

  • Scientific Field: Biomedical Engineering
  • Application Summary: Fmoc-modified peptides can form hydrogels that are suitable for tissue engineering applications . Tissue engineering is a biomedical engineering discipline that uses a combination of cells, engineering, and materials methods, and suitable biochemical and physicochemical factors to improve or replace biological tissues .
  • Methods of Application: The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering . It fully supports cell adhesion, survival, and duplication .
  • Results or Outcomes: These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Safety And Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

Fmoc-Thr(TBDMS)-OH can be used for the preparation of sugar ligand-tethered functional nucleic acid conjugates for targeted research . This suggests potential applications in the field of targeted therapy.

properties

IUPAC Name

(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMPINNWAPYALU-ZHRRBRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455249
Record name Fmoc-Thr(TBDMS)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr(TBDMS)-OH

CAS RN

146346-82-9
Record name Fmoc-Thr(TBDMS)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Thr(TBDMS)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Thr(TBDMS)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Thr(TBDMS)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Thr(TBDMS)-OH
Reactant of Route 5
Fmoc-Thr(TBDMS)-OH
Reactant of Route 6
Fmoc-Thr(TBDMS)-OH

Citations

For This Compound
5
Citations
A Lobo Ruiz - 2019 - diposit.ub.edu
[eng] Peptides and proteins are essential substances for living organisms, as they can be found in every cell and tissue and are involved in many biological and physiological processes…
Number of citations: 3 diposit.ub.edu
WC Chen, MD Vera, MM Joullié - Tetrahedron letters, 1997 - Elsevier
Magnesium bromide etherate has been previously shown to cleave β-(trimethylsilyl)ethoxymethyl (SEM) esters of aliphatic acids. This methodology has now been extended to amino …
Number of citations: 27 www.sciencedirect.com
A Lobo‐Ruiz, J Tulla‐Puche - European Journal of Organic …, 2020 - Wiley Online Library
Development of an Fmoc‐based solid‐phase depsipeptide methodology has been hampered by base‐promoted fragmentation and diketoperazine formation upon Fmoc group …
R Hoffmann, A THOLEY, T HOFFMAN… - … journal of peptide …, 1996 - Wiley Online Library
We introduce solid‐phase syntheses of H‐ and methylphosphonopeptides, giving access for the first time to a new class of mimics for o‐phosphoamino acids. The model peptides H‐…
Number of citations: 12 onlinelibrary.wiley.com
M Yanase, K Nakatsu, CJ Cardos, Y Konda… - Chemical …, 2019 - pubs.rsc.org
Native chemical ligation (NCL) between the C-terminal peptide thioester and the N-terminal cysteinyl-peptide revolutionized the field of chemical protein synthesis. The difficulty of direct …
Number of citations: 15 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.